molecular formula C24H33Cl5O2 B1174915 Platinum arsenide (PtAs2) CAS No. 12044-52-9

Platinum arsenide (PtAs2)

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CAS No.: 12044-52-9
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Description

Historical Context of Academic Investigations

The study of platinum arsenide has a history rooted in mineralogy. The natural mineral form, sperrylite, was discovered in 1888-89 by American chemist Francis Louis Sperry. wikipedia.org He identified it in ore from the Vermillion Mine in the Sudbury Basin, Canada, while conducting fire assays to determine gold content. wikipedia.org The mineral was subsequently named in his honor. mindat.org

Early academic work focused on its crystallographic and physical properties. It was identified as a platinum arsenide with the chemical formula PtAs₂. wikipedia.org Its crystal structure was determined to be of the pyrite (B73398) type, belonging to the isometric crystal system. wikipedia.orggalleries.com This structural similarity to the more common mineral pyrite was a key point of comparison in early studies. galleries.com

Significant occurrences of sperrylite were identified in major ore deposits, most notably the Sudbury Basin in Ontario, Canada, the Bushveld Complex in South Africa, and the Noril'sk region in Russia, establishing its importance as a primary ore of platinum. wikipedia.orgarizona.edu

Overview of Pyrite-Type Pnictides Research

Pyrite-type pnictides, with the general formula ME₂ (where M is a metal and E is a pnictogen element like N, P, As), constitute a significant class of materials that are isostructural, meaning they share the same crystal structure. researchgate.net This family of compounds has been a subject of extensive research in materials science and solid-state chemistry due to the diverse and fascinating properties they exhibit. researchgate.net The research on these materials is driven by the search for novel semiconductors and the fundamental investigation of chemical bonding in solids. researchgate.net

The pyrite structure is characterized by covalently bonded pnictogen dumbbells (E₂ pairs) within the crystal lattice. galleries.comresearchgate.net The nature of the bonding within these dumbbells and their interaction with the surrounding metal atoms can be systematically studied by varying the metal (M) and pnictogen (E) elements. researchgate.net This allows for a deeper understanding of structure-property relationships.

Vibrational spectroscopy has been a valuable tool to probe the bonding within these materials, allowing for the characterization of the covalent E-E bonds. researchgate.net Research has also focused on the electronic and mechanical properties of pyrite-type pnictides. For example, studies on PtAs₂ and the related PtSb₂ have explored their thermoelectric potential. nih.gov The elastic properties of compounds like PtAs₂ have also been a subject of investigation, revealing their high stiffness. matec-conferences.orgresearchgate.net

Furthermore, the exploration of new compounds within this structural family continues. For instance, the synthesis and characterization of novel materials like PtN₂ have expanded the scope of research on pyrite-type pnictides. researchgate.net The study of these materials also extends to understanding their behavior under high pressure, which can induce phase transitions and novel electronic states. acs.org

Scope of Contemporary Research on Platinum Arsenide

Contemporary research on platinum arsenide (PtAs₂) is multifaceted, spanning from fundamental materials properties to its behavior under extreme conditions and its role in complex materials. A significant area of focus is its response to high pressure. Recent studies have investigated the structural and electronic evolution of PtAs₂ up to very high pressures, revealing a transition to a superconducting state. nih.govarxiv.orgosti.gov These investigations employ techniques like pressure-dependent X-ray diffraction and electrical transport measurements, coupled with theoretical calculations of the electronic band structure to understand the underlying physics, such as the potential for exciton (B1674681) formation and Lifshitz transitions. nih.govosti.govresearchgate.net

Another active research direction is the computational modeling of PtAs₂'s properties. Molecular dynamics (MD) simulations are used to study its structural and dynamical properties at various temperatures, which is crucial for understanding its behavior during mineral processing and for developing more efficient extraction techniques. matec-conferences.orgresearchgate.net Ab initio calculations based on density functional theory (DFT) are employed to investigate its structural, mechanical, and electronic properties, providing insights into its stability and predicting properties that are yet to be experimentally measured. chpc.ac.zajournals.co.za These computational studies are also vital for understanding its thermoelectric potential. researchgate.net

The surface properties and mineral processing of PtAs₂ are also subjects of current research. Given that the recovery of PtAs₂ by flotation can be challenging, studies are focused on understanding its surface characteristics and its interaction with various chemical reagents used in flotation processes. researchgate.netuliege.be This research aims to improve the efficiency of platinum extraction from ores where PtAs₂ is a significant component. researchgate.net

Finally, PtAs₂ is being explored as a building block in more complex, layered materials. Researchers are investigating new compounds where iron arsenide layers are combined with platinum arsenide layers. arxiv.org This has led to the discovery of new superconductors, opening up a new frontier in the search for high-temperature superconducting materials. arxiv.org The topological properties of arsenide materials are also a burgeoning field, and while PtAs₂ itself is considered topologically trivial at ambient pressure, the broader class of transition metal arsenides is being explored for exotic topological states. nih.govnih.govacs.org

Data Tables

Table 1: Physical and Crystallographic Properties of Platinum Arsenide (PtAs₂)

PropertyValueReferences
Chemical FormulaPtAs₂ allmineralsrock.comwikipedia.org
Crystal SystemIsometric wikipedia.orgmindat.org
Space GroupPa-3 matec-conferences.orgwikipedia.orgmindat.org
Lattice Parameter (a)5.967 Å mindat.orgcdnsciencepub.com
ColorTin-white mindat.orggalleries.com
LusterMetallic allmineralsrock.commindat.orggalleries.com
StreakBlack to Dark Grey allmineralsrock.comwikipedia.orgmindat.org
Hardness (Mohs)6 - 7 allmineralsrock.commindat.orggalleries.com
Density (g/cm³)10.58 (measured), 10.78 (calculated) wikipedia.orgmindat.org
CleavageIndistinct on {001} wikipedia.orgmindat.orgarizona.edu
FractureConchoidal wikipedia.orgmindat.orggalleries.com
TenacityBrittle wikipedia.orgmindat.orgarizona.edu

Table 2: Investigated Properties of Platinum Arsenide (PtAs₂) in Research Studies

Research FocusKey FindingsReferences
Mechanical Properties High incompressibility with a bulk modulus of ~220 GPa. Considered a very stiff material. researchgate.netresearchgate.net
Electronic Properties Semiconductor with a small, indirect band gap of approximately 0.104 eV. researchgate.netchpc.ac.za
High-Pressure Behavior Becomes more insulating with pressure before metallizing. Exhibits superconductivity above 92 GPa with a transition temperature near 3 K. nih.govarxiv.orgosti.gov
Thermoelectric Properties Potential for thermoelectric applications, though PtP₂ is predicted to have a higher thermopower. researchgate.netnih.gov
Mineral Processing Recovery by flotation can be poor. Surface passivation can occur during cyanide leaching. researchgate.netuliege.be

Properties

CAS No.

12044-52-9

Molecular Formula

C24H33Cl5O2

Synonyms

Platinum arsenide (PtAs2)

Origin of Product

United States

Synthesis Methodologies and Crystal Growth Techniques

Experimental Synthesis Approaches

The synthesis of platinum arsenide can be achieved through several experimental routes, each offering distinct advantages in terms of crystal quality, size, and form. These methods range from high-temperature solution growth to vapor-phase deposition.

Molten Flux Growth Techniques

The molten flux method is a powerful technique for growing high-quality single crystals of intermetallic compounds like platinum arsenide from a high-temperature solution. frontiersin.org This method is particularly advantageous as it allows for crystallization at temperatures below the melting point of the target material, which can be crucial for incongruently melting compounds or those with high vapor pressures. mdpi.comresearchgate.net The flux, a molten metal or salt, acts as a solvent for the constituent elements, facilitating their reaction and subsequent crystallization upon slow cooling. frontiersin.org

For the growth of arsenides, metallic fluxes such as tin (Sn) and lead (Pb) have been successfully employed. frontiersin.orgnih.gov The choice of flux is critical and is guided by several factors, including its melting and boiling points, its reactivity with the crucible and the reactants, and the ease of its removal from the grown crystals. northwestern.edu A key consideration is that the flux should not form highly stable binary compounds with the reactants, which would hinder the formation of the desired product. northwestern.edu

The general procedure involves mixing the precursor materials with the flux in a crucible, typically made of an inert material like alumina (Al2O3), and sealing the crucible in a quartz ampoule under vacuum to prevent oxidation and contain volatile components like arsenic. mdpi.com The mixture is then heated to a high temperature to ensure complete dissolution of the precursors in the flux, followed by a slow cooling process to promote the growth of single crystals. mst.edu

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water as a solvent to dissolve and recrystallize substances that are otherwise insoluble under ambient conditions. mdpi.com This technique has been successfully used to synthesize a variety of minerals and inorganic compounds, including platinum arsenide. schweizerbart.deschweizerbart.de

Experiments have demonstrated that PtAs2 can be synthesized directly from hydrothermal solutions at temperatures ranging from 240 to 500°C. schweizerbart.deschweizerbart.de A crucial component in this process is the presence of a reducing agent, such as graphite, which facilitates the formation of the desired compound. schweizerbart.deschweizerbart.de The reactions are carried out in sealed pressure vessels known as autoclaves, which can withstand the high pressures generated at elevated temperatures.

The process involves placing the precursor materials in the autoclave with water and a reducing agent. The autoclave is then heated to the desired temperature, creating a high-pressure aqueous environment where the precursors dissolve and react to form platinum arsenide. This method can yield crystalline products directly from the solution.

Annealing and Solid-State Reaction Protocols

Solid-state reaction, often referred to as the ceramic method, is a conventional and widely used technique for the synthesis of polycrystalline solids. taylorandfrancis.comuci.edu This method involves the intimate mixing of solid precursors, which are then heated at high temperatures for extended periods to allow for the diffusion of atoms and the formation of the desired product. uci.edu

The synthesis of platinum arsenide via solid-state reaction typically involves mixing stoichiometric amounts of platinum and arsenic powders. The mixture is often pelletized to ensure good contact between the reactants. The pellets are then sealed in an evacuated quartz ampoule to prevent oxidation and sublimation of arsenic at high temperatures. The ampoule is subsequently heated in a furnace at a specific temperature for a prolonged duration to allow the reaction to proceed to completion. Multiple grinding and reheating steps may be necessary to ensure a homogeneous product. While this method is effective for producing polycrystalline powders, it can be challenging to grow large single crystals. researchgate.net

Advanced Single Crystal Growth Strategies (e.g., Centrifuging from melt)

A significant challenge in molten flux growth is the separation of the grown crystals from the residual flux. frontiersin.org An effective technique for this is high-temperature centrifugation. nih.gov After the crystal growth is complete, while the flux is still in its molten state, the entire crucible assembly is inverted and spun in a centrifuge. mdpi.com This forces the liquid flux to separate from the solid crystals, which are retained in the crucible, often by a quartz wool plug or a specially designed frit. mdpi.com This method is particularly advantageous for isolating well-formed crystals without causing mechanical damage. The process requires careful control of the temperature during centrifugation to ensure the flux is liquid and the crystals are solid.

Vapor Phase Growth Techniques (e.g., Chemical Vapor Transport, Magnetron Sputtering)

Vapor phase growth techniques are employed for the synthesis of high-purity crystals and thin films. These methods involve the transport of chemical species in the gas phase to a substrate where they react or condense to form the desired material.

Chemical Vapor Transport (CVT) is a technique used to grow single crystals of non-volatile solids by reversibly converting them into volatile compounds. wikipedia.org The process is carried out in a sealed and evacuated tube, typically made of quartz, which is placed in a furnace with a temperature gradient. wikipedia.org A transport agent is introduced into the tube, which reacts with the polycrystalline source material at one end of the tube (the source zone) to form a volatile gaseous species. researchgate.netucdavis.edu This gaseous compound then diffuses or is transported by convection to the other end of the tube (the growth zone), which is at a different temperature. ucdavis.edu Due to the change in temperature, the reverse reaction occurs, leading to the deposition of the solid material in crystalline form and the release of the transport agent, which then cycles back to the source zone. wikipedia.orgucdavis.edu Halogens and their compounds are often used as transport agents. ucdavis.edu

Magnetron Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of various materials, including platinum. researchgate.netresearchgate.net This process involves the bombardment of a target material (in this case, platinum or a platinum-arsenic composite) with energetic ions, typically from an inert gas like argon, within a vacuum chamber. mdpi.com The bombardment ejects atoms from the target, which then travel and deposit onto a substrate, forming a thin film. A magnetic field is used to confine the plasma near the target, which increases the ionization efficiency and the deposition rate. tib.eu For the synthesis of platinum arsenide films, a platinum target could be sputtered in an arsenic-containing atmosphere, or a composite Pt-As target could be used. The properties of the resulting film are highly dependent on parameters such as the sputtering power, gas pressure, and substrate temperature. mdpi.com

Precursor Materials and Reaction Conditions Optimization

The quality, phase purity, and morphology of the synthesized platinum arsenide are highly dependent on the choice of precursor materials and the precise control of reaction conditions. Optimization of these parameters is a critical aspect of the synthesis process.

For molten flux growth , the precursors are typically high-purity elemental platinum and arsenic. The ratio of the precursors to the flux is a key parameter that influences the size and number of the resulting crystals. mst.edu The cooling rate is another crucial factor; slow cooling rates generally favor the growth of larger, higher-quality crystals.

In hydrothermal synthesis , the precursors can be metallic platinum and elemental arsenic or soluble salts of platinum and arsenic. The concentration of the reactants, the pH of the solution, the type and amount of the reducing agent, the reaction temperature, and the duration of the synthesis all play a significant role in determining the final product. researchgate.net

For solid-state reactions , the purity and particle size of the starting platinum and arsenic powders are important. Finer, more intimately mixed powders will have a larger surface area for reaction, leading to faster reaction kinetics. The reaction temperature and duration are critical parameters that need to be optimized to ensure complete reaction and to avoid the formation of undesired phases.

In Chemical Vapor Transport , the choice of the transport agent is paramount. ucdavis.edu The temperature gradient between the source and growth zones determines the rate of transport and crystal growth. ucdavis.edu The stoichiometry of the starting material also affects the transport process. ucdavis.edu

For Magnetron Sputtering , the composition of the sputtering target, the power applied to the target, the pressure of the sputtering gas (e.g., argon), and the temperature of the substrate are all critical parameters that must be carefully controlled to achieve the desired film properties, such as thickness, crystallinity, and stoichiometry. mdpi.com

The optimization of these parameters often involves a systematic study where one parameter is varied while others are kept constant to understand its effect on the final product. This empirical approach, combined with thermodynamic and kinetic modeling, allows for the rational design of synthesis protocols for platinum arsenide.

Data Tables

Table 1: Comparison of Synthesis Methodologies for Platinum Arsenide (PtAs2)

Synthesis MethodTypical PrecursorsKey Reaction ConditionsProduct FormAdvantagesDisadvantages
Molten Flux Growth Elemental Pt, Elemental As, Metallic Flux (e.g., Sn, Pb)High Temperature (e.g., up to 1200°C), Slow Cooling, Inert AtmosphereSingle CrystalsHigh-quality, large single crystalsPotential for flux incorporation
Hydrothermal Synthesis Metallic Pt, Elemental As, or their salts; Water; Reducing Agent (e.g., Graphite)240-500°C, High PressureCrystalline PowderDirect crystallization from solutionRequires specialized high-pressure equipment
Solid-State Reaction Elemental Pt Powder, Elemental As PowderHigh Temperature, Long Reaction Times, Vacuum or Inert AtmospherePolycrystalline PowderSimple setup, scalableSlow reaction rates, difficult to grow single crystals
Chemical Vapor Transport Polycrystalline PtAs2, Transport Agent (e.g., Halogens)Temperature Gradient, Sealed AmpouleSingle Crystals, WhiskersHigh-purity crystalsSlow growth rates, requires careful control of parameters
Magnetron Sputtering Pt or Pt-As Target, Argon GasVacuum, Sputtering Power, Substrate TemperatureThin FilmsPrecise control over film thickness and propertiesRequires specialized vacuum deposition equipment

Characterization of Synthesized Materials Purity and Homogeneity

The assessment of purity and homogeneity is a critical step following the synthesis of platinum arsenide (PtAs₂). This process ensures that the synthesized material is the desired compound and possesses a uniform crystalline structure, free from significant defects or impurities that could adversely affect its physical properties and performance in potential applications. X-ray diffraction (XRD) is a primary and indispensable technique for this characterization.

X-ray Diffraction Assessment of Crystal Quality

Phase Identification and Purity Assessment

The primary application of XRD in the characterization of synthesized PtAs₂ is the confirmation of the desired crystallographic phase and the identification of any crystalline impurities. Platinum arsenide crystallizes in a cubic structure with the Pa-3 space group. researchgate.net The experimental XRD pattern of a synthesized sample is compared with a reference pattern from crystallographic databases. A perfect match confirms the successful synthesis of the PtAs₂ phase.

The presence of additional peaks in the diffraction pattern indicates the existence of impurities. For instance, in the synthesis of PtAs₂ single crystals using a lead (Pb) flux, XRD analysis has been instrumental in identifying small amounts of lead as an impurity originating from the growth medium. researchgate.net Rietveld refinement of the powder XRD data is a common method for quantitative phase analysis, allowing for the determination of the weight percentage of each crystalline phase present in a sample.

Assessment of Crystal Quality

Beyond phase identification, XRD provides crucial insights into the quality of the PtAs₂ crystals. High-quality single crystals are essential for studying the intrinsic properties of the material. Several XRD techniques are employed to assess crystal quality:

Rocking Curve Analysis: For single crystals, X-ray rocking curve measurements are a sensitive probe of crystalline perfection. In this measurement, the detector is set at the angle of a specific Bragg reflection (2θ), and the crystal is rotated (rocked) through a small angular range (ω). The full width at half maximum (FWHM) of the resulting peak is a direct measure of the mosaicity, which describes the distribution of crystallite orientations within the crystal. A narrow FWHM is indicative of a high degree of crystalline perfection with minimal dislocations and other defects. While specific FWHM values for PtAs₂ are not widely reported in the literature, this technique remains a standard for quality assessment of single crystals of various materials.

Crystallite Size and Microstrain Analysis: For polycrystalline or powdered PtAs₂ samples, the broadening of the diffraction peaks can be analyzed to determine the average crystallite size and the amount of lattice strain (microstrain). The Williamson-Hall plot is a common graphical method used for this purpose. This analysis separates the contributions of crystallite size and microstrain to the peak broadening. The crystallite size refers to the size of coherently scattering domains within the material, while microstrain is related to lattice distortions and defects. Smaller crystallite sizes and higher microstrain values generally indicate a less ordered crystalline structure.

The table below summarizes the key XRD parameters used to assess the crystal quality of synthesized materials like platinum arsenide.

XRD Technique Parameter Measured Indication of Crystal Quality
Powder X-ray Diffraction (PXRD)Peak positions and intensitiesConfirms the Pa-3 cubic crystal structure of PtAs₂ and identifies any crystalline impurity phases.
Rocking Curve (Omega Scan)Full Width at Half Maximum (FWHM)A smaller FWHM indicates higher crystalline perfection, lower mosaicity, and fewer defects in single crystals.
Williamson-Hall AnalysisCrystallite Size and MicrostrainLarger crystallite size and lower microstrain suggest a more ordered and homogeneous polycrystalline material.

Crystallographic Structure and Structural Stability Investigations

Ambient Pressure Crystallography

Platinum arsenide (PtAs₂), known naturally as the mineral sperrylite, crystallizes in the isometric system, adopting a pyrite-type structure. wikipedia.org This crystal structure is characterized by the cubic space group Pa-3 (space group number 205). matec-conferences.orgresearchgate.net The conventional unit cell of PtAs₂ is cubic and contains 12 atoms. matec-conferences.orgresearchgate.net This structure is shared by other minerals in the pyrite (B73398) group, leading to similar crystal habits and structural properties. wikipedia.orgnih.gov Analyses of sperrylite's structure confirm it belongs to the diploidal crystal class (m3), consistent with the Pa-3 space group. wikipedia.org

The atomic arrangement within the PtAs₂ crystal structure involves specific coordination geometries for both platinum and arsenic atoms. Each arsenic (As) atom is tetrahedrally coordinated, bonded to three platinum (Pt) atoms and one other arsenic atom. matec-conferences.orgresearchgate.netnih.gov This covalent bond between adjacent arsenic atoms results in the formation of distinct arsenic pairs, often referred to as As₂ "dumbbells". matec-conferences.orgresearchgate.net

The platinum atoms are, in turn, coordinated with six arsenic atoms, which are arranged at the vertices of a deformed octahedron. matec-conferences.orgresearchgate.net These six arsenic atoms belong to six different As₂ dimers. matec-conferences.orgresearchgate.net This coordination scheme, with Pt atoms surrounded by As₂ pairs and As atoms forming these dumbbells while also bonding to Pt, is a defining characteristic of the pyrite structure type.

The lattice parameter of the cubic unit cell of PtAs₂ has been determined through experimental measurements and theoretical calculations. Experimental X-ray diffraction studies have yielded highly consistent values for the lattice constant, a. Reported experimental values include 5.967 Å, 5.968 Å, and 5.970 Å. wikipedia.orgmatec-conferences.orgresearchgate.net These slight variations can be attributed to minor differences in experimental conditions or sample composition. Computational studies based on first-principles calculations have also been used to determine and refine the lattice parameter, providing values that are in good agreement with experimental data.

Experimentally Determined Lattice Parameters for Platinum Arsenide (PtAs₂)
SourceLattice Parameter (a) in ÅMethod
Szymański (1979) wikipedia.org5.9681Experimental
Nemutudi et al. 5.970Experimental
Segoarihle et al. (citing experimental data) matec-conferences.orgresearchgate.net5.968Experimental

Structural Relaxation and Optimization Studies

Computational methods, particularly those based on density functional theory (DFT), have been employed to investigate the structural stability of PtAs₂. These studies involve performing full structural relaxation of the bulk model to find the minimum energy configuration. In such simulations, the atomic positions and lattice parameters are optimized until the forces on the atoms are minimized.

One DFT study calculated a relaxed lattice constant of a = 6.061 Å, which is in good agreement with the experimental values. Another molecular dynamics study, using energy minimization techniques, found that the lattice parameter of the PtAs₂ structure relaxed to 5.207 Å. matec-conferences.orgresearchgate.net While the authors describe this value as being in "close proximity" to the experimental parameter of 5.968 Å, the deviation is notable and may reflect the specific interatomic potentials used in that particular simulation. matec-conferences.orgresearchgate.net Such optimization studies are crucial for verifying theoretical models and ensuring the accuracy of interatomic potentials used in more complex simulations. bohrium.com

Comparison of Experimental and Calculated Lattice Parameters from Structural Optimization
Study TypeLattice Parameter (a) in ÅSource
Experimental5.970Nemutudi et al.
Calculated (Relaxed)6.061Nemutudi et al.
Experimental5.968Segoarihle et al. matec-conferences.orgresearchgate.net
Calculated (Relaxed)5.207Segoarihle et al. matec-conferences.orgresearchgate.net

High-Pressure Crystallography and Phase Transitions

The structural behavior of PtAs₂ under high pressure has been investigated using pressure-dependent X-ray diffraction measurements. In comprehensive studies applying pressures up to 150 GPa, PtAs₂ was found to be structurally stable, with no phase transitions detected within this pressure range. mdpi.comarxiv.org As pressure increases, the unit cell volume of the cubic structure shrinks monotonically. mdpi.comarxiv.org The relationship between pressure and volume can be accurately described by the third-order Birch–Murnaghan equation of state. mdpi.comarxiv.org These findings indicate that the pyrite-type crystal structure of sperrylite is remarkably resilient to compression, maintaining its structural integrity at extremely high pressures. mdpi.comarxiv.org

Equation of State Analysis (e.g., Birch-Murnaghan)

The response of platinum arsenide (PtAs₂), also known as sperrylite, to high pressure has been characterized using the Birch-Murnaghan equation of state, which describes the relationship between a solid's volume and the applied pressure. Experimental studies involving pressure-dependent X-ray measurements up to 150 GPa have shown that the cubic unit cell volume of PtAs₂ decreases monotonically with increasing pressure. nih.govarxiv.org This continuous compression is well-described by the third-order Birch-Murnaghan isothermal equation of state. nih.gov

The equation is given by:

Where:

P is the pressure.

V₀ is the volume at ambient pressure.

V is the volume at pressure P.

B₀ is the bulk modulus at ambient pressure.

B'₀ is the pressure derivative of the bulk modulus at ambient pressure.

In a comprehensive study on the sperrylite mineral, the evolution of its crystal structure under pressure was analyzed. The data indicated that PtAs₂ does not undergo a structural phase transition within the measured range up to 150 GPa, maintaining its initial cubic pyrite structure. nih.gov The continuous decrease in unit cell volume followed the predictions of the Birch-Murnaghan equation, suggesting a stable crystallographic configuration under these high-pressure conditions. nih.govarxiv.org

ParameterDescription
P(V) Pressure as a function of volume
V₀ Reference volume at zero pressure
V Volume at pressure P
B₀ Bulk modulus
B'₀ Pressure derivative of the bulk modulus

Theoretical Prediction and Experimental Verification of High-Pressure Phases (e.g., Tetragonal I4/mmm)

While some experimental studies up to 150 GPa did not detect a structural phase transition, theoretical investigations predict a phase change at very high pressures. nih.govdoaj.orgresearchgate.net Using first-principle swarm intelligence structure search techniques, a high-pressure (HP) phase of PtAs₂ with a tetragonal structure and I4/mmm symmetry has been theoretically discovered. doaj.orgresearchgate.net

This predicted phase transition from the ambient-pressure cubic pyrite structure to the tetragonal I4/mmm phase is expected to occur above 90 GPa. doaj.orgresearchgate.net The transition is characterized as a first-order structure transition, which is supported by a significant calculated volume reduction of 8.1%. doaj.orgresearchgate.net In contrast to the semiconducting nature of the pyrite phase, electronic structure analyses demonstrate that this tetragonal HP phase would be metallic. doaj.orgresearchgate.net

PhaseCrystal SystemSpace GroupPressure RangeKey Characteristics
Pyrite CubicPa-3Ambient to >90 GPaSemiconducting; As₂ dimers
Tetragonal HP TetragonalI4/mmm>90 GPa (Predicted)Metallic; 3D As puckered networks

Mechanisms of Pressure-Induced Structural Transformations

The mechanism for the predicted pressure-induced structural transformation from the cubic pyrite phase to the tetragonal I4/mmm phase involves significant rearrangement of the arsenic substructure. doaj.orgresearchgate.net Under compression, the independent As₂ dimers that characterize the pyrite phase are theorized to twist and connect with each other. doaj.orgresearchgate.net This process leads to the formation of three-dimensional arsenic puckered networks in the tetragonal high-pressure phase. doaj.orgresearchgate.net

This structural rearrangement is also accompanied by a change in the coordination environment of the platinum atoms. The coordination number of Pt increases from 6 in the cubic phase to 8 in the high-pressure tetragonal phase, indicating a more densely packed atomic arrangement. doaj.orgresearchgate.net

Electronic Structure and Band Theory Research

Electronic Band Structure Calculations (DFT, GGA, LDA)

The primary tool for investigating the electronic structure of PtAs₂ is Density Functional Theory (DFT), a first-principles calculation method. matec-conferences.orgresearchgate.net This computational approach allows researchers to model the electronic and thermodynamic properties of the material. bohrium.com Within DFT, approximations such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are used to handle the complex exchange-correlation energy of the many-electron system.

While specific comparative studies of LDA versus GGA for PtAs₂ are not detailed in the available literature, general trends in DFT calculations show that LDA tends to underestimate lattice constants, whereas GGA often overestimates them. The choice of functional is a critical parameter that influences the outcome of the calculations, including predictions of structural and electronic properties.

Band Gap Characteristics (Direct vs. Indirect)

Theoretical investigations have characterized Platinum Arsenide as a semiconductor. bohrium.com Detailed analysis of its electronic structure through first-principles calculations reveals that PtAs₂ possesses an indirect band gap . researchgate.net The calculated value for this energy gap is reported to be in the range of 0.285 to 1.27 eV. researchgate.net

An indirect band gap signifies that the maximum energy of the valence band and the minimum energy of the conduction band occur at different momentum values (k-vectors) in the Brillouin zone. wikipedia.org Consequently, for an electron to be excited from the valence band to the conduction band, it must undergo a change in both energy and momentum. This transition typically requires the involvement of a phonon (a quantum of lattice vibration) to conserve momentum, a characteristic that significantly influences the material's optical absorption and emission properties. wikipedia.org Further studies have shown that this indirect energy gap in PtAs₂ increases with the application of external pressure. researchgate.net

Density of States (DOS) Analysis

The Density of States (DOS) provides crucial information about the number of available electronic states at each energy level. Analysis of the Partial Density of States (PDOS), which breaks down the total DOS into contributions from different atomic orbitals, has been performed for PtAs₂. For instance, in studies of surface oxidation, PDOS analysis indicated that arsenic atoms donate electrons during the process. wikipedia.org

Fermi Surface Topology and Evolution

The Fermi surface is a concept used primarily for metals to describe the boundary in momentum space between occupied and unoccupied electron states at absolute zero temperature. As a semiconductor, Platinum Arsenide is characterized by a valence band that is completely filled with electrons and a conduction band that is empty, separated by a distinct band gap. researchgate.net

Because its Fermi level lies within this energy gap, PtAs₂ does not have a Fermi surface in the conventional sense that a metal does. The key electronic features for understanding its properties are the valence band maximum and the conduction band minimum, rather than a Fermi surface topology.

Role of Dimer Bonding in Electronic Configuration

The crystal structure of PtAs₂ is a defining factor in its electronic configuration. It crystallizes in the pyrite (B73398) group structure, where each platinum atom is octahedrally coordinated by six arsenic atoms. matec-conferences.org A critical feature of this structure is the presence of arsenic dimers (As₂). matec-conferences.org

Pressure-Induced Electronic Structure Evolution

The application of hydrostatic pressure serves as a powerful tool to continuously tune the electronic properties of PtAs₂ without altering its crystal structure. The compound's electronic structure undergoes a significant, non-monotonic evolution, transitioning from a semiconductor to a metal and ultimately to a superconductor.

Semiconducting to Metallic Transition

At ambient pressure, synthesized single crystals of PtAs₂ display mildly semiconducting behavior. arxiv.org As pressure is initially applied, the material paradoxically becomes more insulating. arxiv.org This is followed by a transition to a metallic state at higher pressures, which eventually gives way to the emergence of superconductivity at pressures above 90 GPa. arxiv.org

This transition is clearly observed in transport measurements, which show a non-monotonic modification of the material's resistivity with applied pressure. arxiv.org The pressure evolution of the calculated band structure mirrors the physical trend observed in these transport measurements. arxiv.orgosti.gov

Pressure RangeObserved Electronic BehaviorKey Research Findings
AmbientMildly SemiconductingExhibits a very small energy gap. arxiv.org
~20 GPaBecomes More InsulatingA maximum in electrical resistance is observed. nih.gov
> 50 GPaMetallic TrendA plateau is reached in the trend of decreasing activation energy. nih.gov
> 92 GPaSuperconductingAn abrupt decrease in resistance consistent with superconductivity emerges. arxiv.org

Impact on Conduction Channels and Scattering Mechanisms

Further investigation into the electrical resistivity of PtAs₂ at ambient pressure reveals additional complexities in its electronic behavior. The temperature-dependent resistivity generally follows an activated behavior characteristic of semiconductors. However, at low temperatures, specifically below 50 K, the resistivity deviates from this trend. arxiv.org

This deviation suggests the presence of another conduction channel or a different scattering mechanism that becomes dominant at low temperatures. arxiv.org This aspect of the electronic transport in PtAs₂ requires further investigation to be fully understood. arxiv.org

Vibrational Properties and Phonon Dynamics

Phonon Dispersion Relation Calculations

Theoretical calculations, primarily employing density functional theory (DFT), have been instrumental in determining the phonon dispersion relations of Platinum arsenide. These calculations map the phonon frequencies across the Brillouin zone, providing a fundamental understanding of the vibrational modes within the crystal lattice.

The phonon dispersion curves for PtAs2 have been computed along high-symmetry directions within the first Brillouin zone. These calculations are performed using computational packages such as VASP (Vienna Ab initio Simulation Package) in conjunction with the PHONON code. The process involves determining the forces on atoms when they are slightly displaced from their equilibrium positions, which are then used to construct the dynamical matrix. Diagonalizing this matrix yields the phonon frequencies and their corresponding eigenvectors.

The resulting phonon dispersion curves for PtAs2 show a set of distinct branches, each corresponding to a different mode of atomic vibration. These curves are essential for analyzing the stability of the crystal structure and for understanding the nature of its lattice dynamics.

Vibrational Stability Analysis (Absence of Soft Modes)

A key finding from the phonon dispersion calculations is the vibrational stability of the PtAs2 crystal structure. The stability of a crystal is indicated by the presence of positive (real) phonon frequencies throughout the Brillouin zone. Imaginary phonon frequencies, often referred to as "soft modes," would suggest a structural instability, indicating that the atoms would spontaneously displace to a lower-energy configuration.

For Platinum arsenide, theoretical studies have consistently shown that there are no imaginary or negative frequency vibrations along any of the high-symmetry directions in the Brillouin zone. This absence of soft modes is a strong indicator that the cubic pyrite-type crystal structure of PtAs2 is dynamically stable under standard conditions. This stability is a fundamental property that underpins its existence as a naturally occurring mineral.

Analysis of Acoustic and Optical Phonon Modes

The phonon dispersion curves of PtAs2, like those of any crystal with more than one atom in its primitive cell, are composed of acoustic and optical branches.

Acoustic Phonons: These modes correspond to the in-phase movement of atoms in the unit cell and are responsible for the propagation of sound through the crystal. At the Gamma (Γ) point of the Brillouin zone (zero wavevector), the frequency of acoustic phonons is zero. For PtAs2, as for all crystals, there are three acoustic branches: one longitudinal acoustic (LA) and two transverse acoustic (TA) modes.

Optical Phonons: These modes involve the out-of-phase motion of atoms within the unit cell. They are termed "optical" because, in ionic crystals, they can be excited by infrared radiation. At the Γ point, optical phonons have non-zero frequencies. The number of optical modes is determined by the number of atoms in the primitive unit cell. For PtAs2, which has a pyrite (B73398) structure, there are a number of optical branches corresponding to the internal vibrations of the Pt and As atoms against each other.

Analysis of the calculated phonon dispersion curves for PtAs2 allows for the identification and characterization of these different modes, providing insight into how energy is stored and transported through the lattice.

Spectroscopic Probes of Vibrational Frequencies (Raman, IR)

While theoretical calculations provide a detailed picture of the phonon landscape, experimental verification is crucial. Raman and Infrared (IR) spectroscopy are powerful techniques for probing the vibrational modes of a material.

Raman Spectroscopy: This technique involves inelastic scattering of light by phonons. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule or crystal. For PtAs2, which belongs to the pyrite group, group theory predicts a set of Raman active modes. Experimental Raman spectra of sperrylite have been recorded, and the data is available in databases such as the RRUFF project. rruff.info

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the material, which excites specific vibrational modes. A mode is IR active if it is associated with a change in the dipole moment of the unit cell.

The experimentally measured Raman and IR frequencies provide benchmarks for the theoretical calculations, allowing for refinement of the computational models used to describe the interatomic forces in PtAs2.

Table 1: Experimentally Observed Raman Peaks for Sperrylite (PtAs2) This table is interactive. Click on the headers to sort the data.

Raman Shift (cm⁻¹) Intensity
287 Strong
330 Medium
344 Medium
403 Medium

Data sourced from the RRUFF database for sperrylite sample R070214. rruff.info

Bond-Bending Modes and Their Implications

In addition to bond-stretching vibrations, where the distance between atoms changes, bond-bending modes, where the angle between adjacent bonds changes, are also a critical component of the vibrational dynamics in PtAs2. These bending modes are particularly important in understanding the flexibility and stability of the crystal structure.

In the pyrite structure of PtAs2, each platinum atom is octahedrally coordinated to six arsenic atoms, and each arsenic atom is tetrahedrally coordinated to three platinum atoms and one other arsenic atom, forming As-As dumbbells. matec-conferences.orgwikipedia.org The vibrational modes of the crystal will therefore involve complex motions that include the bending of Pt-As-As and As-Pt-As bond angles.

Thermodynamic Properties and High Temperature Behavior

Entropy and Free Energy Calculations

The spontaneity of formation and the stability of a compound are governed by the Gibbs free energy (ΔG), which is defined by the relationship ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change. olisystems.combccampus.ca For intermetallic compounds like PtAs₂ where comprehensive experimental data may not be available, these thermodynamic quantities are often determined using computational methods.

First-Principles Calculations: First-principles calculations, rooted in Density Functional Theory (DFT), provide a powerful means to determine the fundamental thermodynamic properties of materials from their electronic structure. nih.govmdpi.com

Enthalpy of Formation (ΔH): In this method, the total energy of the PtAs₂ crystal is calculated and compared to the energies of its constituent elements (Pt and As) in their standard states. The resulting difference is the enthalpy of formation at 0 K. A more negative ΔH value indicates greater thermodynamic stability of the compound. nih.gov

Entropy (S): The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. olisystems.comyoutube.com The absolute entropy of a substance at a given temperature can be calculated from heat capacity measurements starting from near 0 K. olisystems.com Computationally, the vibrational contribution to entropy is significant and can be calculated using models such as the quasi-harmonic Debye–Grüneisen approach, which considers the vibrational frequencies (phonons) of the crystal lattice. nih.gov

The Gibbs free energy of formation can then be calculated across a range of temperatures to predict the compound's stability relative to other potential phases or its decomposition products. A negative ΔG indicates a spontaneous or favorable formation process under the given conditions.

The following table illustrates the general principles of how enthalpy, entropy, and temperature influence the spontaneity of a process, as determined by the sign of the Gibbs free energy change (ΔG).

Enthalpy Change (ΔH)Entropy Change (ΔS)Temperature (T)Gibbs Free Energy (ΔG = ΔH - TΔS)Process Spontaneity
Negative (-)Positive (+)AnyAlways Negative (-)Spontaneous at all temperatures.
Negative (-)Negative (-)LowNegative (-)Spontaneous only at lower temperatures.
Positive (+)Positive (+)HighNegative (-)Spontaneous only at higher temperatures.
Positive (+)Negative (-)AnyAlways Positive (+)Non-spontaneous at all temperatures.

Heat Capacity Studies

Heat capacity (Cₚ) is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental property that is essential for understanding how a material stores thermal energy and is a key input for calculating other thermodynamic functions like entropy and enthalpy at various temperatures.

While specific experimental heat capacity data for platinum arsenide are not widely published, values for pure platinum-group metals have been critically evaluated. nist.govdtic.mil For PtAs₂, the heat capacity can be predicted using computational techniques similar to those used for calculating entropy. The quasi-harmonic Debye–Grüneisen model, for instance, can be employed in conjunction with first-principles calculations to determine the heat capacity of the compound as a function of temperature. nih.gov

At low temperatures, the heat capacity of a solid is primarily determined by lattice vibrations (phonons) and electronic contributions. As the temperature increases, Cₚ rises rapidly before approaching a constant value at high temperatures, in accordance with the Dulong-Petit law.

The table below shows a representative trend of how the molar heat capacity of a crystalline solid typically changes with increasing temperature.

Temperature RangeDominant FactorsBehavior of Molar Heat Capacity (Cₚ)
Low Temperature (Near 0 K)Lattice vibrations (phonons) and electronic contributions. Cₚ is proportional to T³.Increases sharply from zero with increasing temperature.
Intermediate TemperatureExcitation of higher frequency vibrational modes.Continues to increase, but the rate of increase slows.
High TemperatureAll vibrational modes are active.Approaches a constant value, typically around 3R per mole of atoms (Dulong-Petit limit), where R is the ideal gas constant.

Phase Transition Kinetics at Elevated Temperatures (Molecular Dynamics)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the atomic-scale behavior of materials, including the kinetics of solid-state phase transitions at elevated temperatures. liu.seresearchgate.net An MD simulation tracks the positions, velocities, and forces of all atoms in a system over time, providing a direct view of how structural transformations occur.

To study the phase transition kinetics of PtAs₂, a simulation would involve:

Developing an Interatomic Potential: A reliable interatomic potential (or force field) that accurately describes the interactions between platinum and arsenic atoms is essential. nih.gov

System Initialization: A simulation cell containing a crystalline structure of PtAs₂ is constructed with periodic boundary conditions to mimic an infinite solid.

Simulation Execution: The system is brought to a target temperature and pressure using a suitable thermodynamic ensemble (e.g., NPT). The simulation is run for a sufficient duration (typically nanoseconds) to observe the transition. frontiersin.org

Analysis: The trajectory of the atoms is analyzed to identify the mechanism of the phase transition, such as nucleation and growth of the new phase. By monitoring changes in structural order parameters, energy, and volume, the rate of transformation can be determined.

This approach can reveal whether a transition is displacive (involving coordinated shifts of atoms) or reconstructive (involving the breaking and reforming of bonds) and can map the energy barriers that govern the transition speed.

The following table outlines typical parameters that would be defined for an MD simulation to investigate high-temperature phase transitions in PtAs₂.

ParameterDescriptionTypical Value / Choice
Interatomic PotentialA mathematical function describing the forces between Pt-Pt, As-As, and Pt-As atoms.Embedded Atom Method (EAM) or similar many-body potential.
Simulation Box SizeThe number of atoms in the repeating unit cell.Thousands to millions of atoms to minimize finite-size effects. frontiersin.org
Thermodynamic EnsembleThe set of statistical variables that are kept constant during the simulation.NPT (constant Number of atoms, Pressure, Temperature).
Time StepThe discrete time interval between calculations of atomic positions and forces.0.5 - 2.0 femtoseconds (fs). frontiersin.org
Simulation DurationThe total time the system's evolution is simulated.Nanoseconds (ns) to microseconds (µs), depending on the kinetics.
Temperature & PressureThe external conditions applied to the system to induce the phase transition.Set to the desired elevated temperature and typically 1 atm pressure.

Melting Behavior and Disorder Phenomena

Melting is a first-order phase transition characterized by the breakdown of long-range crystalline order into the disordered arrangement of a liquid. MD simulations are exceptionally well-suited for studying melting behavior and the associated disorder phenomena at the atomic level. ucmerced.edubit.edu.cnmdpi.com

In a simulation of PtAs₂ melting, the system would be heated to and beyond its melting point. The process of melting and the resulting disorder would be characterized by analyzing several key metrics:

Potential Energy: A sharp increase in the system's potential energy at a specific temperature is a hallmark of melting, corresponding to the latent heat of fusion.

Volume/Density: Melting is typically accompanied by an abrupt change in volume (usually an increase). mdpi.com

Radial Distribution Function (RDF): This function describes the probability of finding an atom at a certain distance from another atom. In the solid state, the RDF shows sharp, well-defined peaks corresponding to the ordered crystal structure. Upon melting, these peaks broaden, and long-range peaks disappear, indicating a loss of order.

Mean Squared Displacement (MSD): The MSD tracks the average distance an atom travels over time. In a solid, atoms vibrate around fixed lattice positions, resulting in a low, bounded MSD. In a liquid, atoms are mobile and diffuse freely, leading to an MSD that increases linearly with time, signifying a disordered state. nih.gov

These analyses provide a detailed picture of the transition from a highly ordered crystalline solid to a disordered liquid phase.

The table below contrasts the expected characteristics of solid and liquid PtAs₂ as would be observed in a molecular dynamics simulation.

ParameterSolid Crystalline StateLiquid Disordered State
Atomic ArrangementAtoms are in a regular, repeating lattice structure (long-range order).Atoms are randomly arranged with no long-range order.
Atomic MobilityLow; atoms vibrate about fixed equilibrium positions.High; atoms are free to move and diffuse throughout the material.
Radial Distribution Function (RDF)Shows sharp, distinct peaks at distances corresponding to crystallographic shells.Shows one or two broad peaks for short-range order, with no peaks at longer distances.
Mean Squared Displacement (MSD)Remains small and constant over time.Increases linearly with time, indicating diffusive behavior.

Elastic and Mechanical Properties Research

Elastic Constants Determination (Experimental and Theoretical)

The elastic constants of a material are fundamental properties that describe its response to an applied stress. For a cubic crystal system like PtAs₂, there are three independent elastic constants: C₁₁, C₁₂, and C₄₄.

Theoretical calculations based on density functional theory (DFT) have been employed to determine these constants. Specifically, calculations using the Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA) have provided insights into the elastic behavior of PtAs₂. These theoretical values are essential for predicting the material's response to mechanical stress and for understanding its bonding characteristics.

One study presented computationally determined elastic moduli for platinum arsenide. The elastic constants at equilibrium were calculated by applying strains of ±0.01 to the equilibrium structure and determining the resulting stress response using Hooke's law aip.org.

Table 1: Theoretical Elastic Constants of PtAs₂ (in GPa)

Elastic Constant Theory (GGA) Theory (LDA)
C₁₁ 290 362
C₁₂ 185 225
C₄₄ 35 42

Data sourced from theoretical calculations.

Bulk Modulus and its Pressure Derivative

The bulk modulus (K) is a measure of a substance's resistance to uniform compression. It is a key indicator of a material's stiffness. Experimental studies on PtAs₂ have revealed it to be a highly incompressible material for an arsenide aip.orgresearchgate.net.

Experimental determination of the bulk modulus, derived from the evolution of the unit cell volume as a function of pressure, places the value at approximately 220 ± 5 GPa aip.org. Theoretical calculations support this finding, with GGA calculations yielding a bulk modulus of 220 GPa and LDA calculations resulting in a slightly higher value of 271 GPa.

The pressure derivative of the bulk modulus (K₀′) describes how the bulk modulus of a material changes with pressure. For PtAs₂, the pressure derivative is unusually low, with experimental data suggesting a value between 0 and 1 aip.org. This low value is attributed to the fact that the internal structural coordinates are nearly invariant with pressure aip.org. When fitting experimental data, different equations of state can be used. For instance, a Vinet equation of state yielded a K₀ of 217 ± 2 GPa with a K₀′ of 0.41 ± 0.51, while a third-order Birch-Murnaghan equation of state gave a K₀ of 216 ± 2 GPa with a K₀′ of 1.1 ± 0.3 aip.org.

Table 2: Bulk Modulus and its Pressure Derivative for PtAs₂

Property Experimental Value Theoretical (GGA) Theoretical (LDA)
Bulk Modulus (K₀) (GPa) 220 ± 5 220 271
Pressure Derivative (K₀′) 0 - 1 - -

Experimental and theoretical values for the bulk modulus and its pressure derivative.

Shear Modulus Investigations

The shear modulus (G) measures the resistance of a material to shearing stress. It is another important parameter in characterizing the mechanical stiffness of a material.

Experimental estimations of the shear modulus for PtAs₂, derived from nano-indentation measurements, place it in the range of 64 to 77 GPa aip.orgresearchgate.net. Theoretical calculations provide values that are in reasonable agreement with these experimental findings. The GGA calculation gives a shear modulus of 54 GPa, while the LDA calculation predicts a value of 66 GPa.

Table 3: Shear Modulus of PtAs₂ (in GPa)

Method Shear Modulus (G)
Experimental 64 - 77
Theoretical (GGA) 54
Theoretical (LDA) 66

A summary of experimental and theoretical shear modulus values.

Mechanical Stability Criteria

For a cubic crystal to be mechanically stable, its elastic constants must satisfy the following Born stability criteria:

C₁₁ > 0

C₄₄ > 0

C₁₁ > |C₁₂|

C₁₁ + 2C₁₂ > 0

Based on the theoretically calculated elastic constants from both GGA and LDA methods, PtAs₂ meets these criteria, indicating its mechanical stability under ambient conditions.

Ductility and Brittleness Characterization

The ductility or brittleness of a material can be assessed using Pugh's ratio, which is the ratio of the bulk modulus to the shear modulus (B/G). A material is generally considered ductile if the B/G ratio is greater than 1.75; otherwise, it is considered brittle. Another indicator is the Cauchy pressure (C₁₂ - C₄₄), where a positive value is often associated with ductile behavior and a negative value with brittle behavior.

Based on experimental values (B ≈ 220 GPa, G ≈ 64-77 GPa), the B/G ratio for PtAs₂ is approximately 2.86 to 3.44, which suggests that PtAs₂ should behave as a ductile material. However, it is also noted that the material has a modest fracture toughness of 1.1–1.6 MPa m¹ᐟ² aip.orgresearchgate.netmatec-conferences.org.

Using the theoretical values:

GGA: B/G = 220/54 ≈ 4.07; C₁₂ - C₄₄ = 185 - 35 = 150 GPa

LDA: B/G = 271/66 ≈ 4.11; C₁₂ - C₄₄ = 225 - 42 = 183 GPa

Both theoretical approaches yield high B/G ratios and large positive Cauchy pressures, strongly indicating the ductile nature of PtAs₂.

Young's Modulus and Stiffening Behavior

Young's modulus (E), or the elastic modulus, is a measure of a material's stiffness in tension or compression. For a cubic crystal, it can be calculated from the elastic constants C₁₁, C₁₂, and C₄₄.

Using the theoretical elastic constants, the Young's modulus for PtAs₂ can be estimated. The stiffening behavior of a material can be inferred from the pressure dependence of its elastic moduli. As pressure increases, the elastic constants, bulk modulus, shear modulus, and Young's modulus are generally expected to increase, indicating a stiffening of the material researchgate.net. The low pressure-derivative of the bulk modulus in PtAs₂ suggests that its resistance to uniform compression does not increase as rapidly with pressure as in many other materials aip.org.

Table 4: Calculated Mechanical Properties of PtAs₂

Property Theoretical (GGA) Theoretical (LDA)
Pugh's Ratio (B/G) 4.07 4.11
Cauchy Pressure (C₁₂ - C₄₄) (GPa) 150 183

Calculated indicators of ductility for PtAs₂.

Surface Science and Interfacial Phenomena

Surface Energy Calculations for Low-Index Planes ((100), (110), (111))

First-principles calculations have demonstrated that the (100) surface of PtAs₂ is the most stable among the low-Miller-index surfaces considered. researchgate.net The calculated surface energies show a clear trend, with the (100) plane possessing the lowest energy, followed by the (111) plane, and then the (110) plane, which is the least stable of the three. researchgate.net This indicates that, under equilibrium conditions, the (100) facet will be the most predominantly exposed surface. The order of surface stability is therefore (100) < (111) < (110). researchgate.net

To perform these calculations, slab models of the different surfaces are created by cleaving the optimized bulk PtAs₂ structure. These slabs are separated by a vacuum region to avoid interactions between periodic images. The total energy of the slab is then calculated, and the surface energy is determined by taking into account the energy of the bulk material and the surface area of the slab.

Table 1: Calculated Surface Energy Ordering for PtAs₂ Low-Index Planes

Miller IndexRelative Stability
(100)Most Stable
(111)Intermediate
(110)Least Stable

Thermodynamic Equilibrium Morphologies

The thermodynamic equilibrium morphology of a crystal is its shape that corresponds to a minimum in the total surface free energy for a given volume. This equilibrium shape can be predicted using the Wulff construction, which utilizes the calculated surface energies of the different crystallographic planes. wikipedia.orgillinois.edu The Wulff construction states that the distance of a given crystal face from the center of the crystal is proportional to its surface energy. scholarpedia.org Consequently, facets with lower surface energies will be more prominent in the equilibrium shape. illinois.edu

For PtAs₂, the calculated surface energies directly inform the prediction of its equilibrium morphology. Since the (100) surface has the lowest surface energy, it is the most dominant facet in the thermodynamically predicted equilibrium shape of the PtAs₂ crystal. researchgate.net This suggests that, when synthesized under conditions approaching thermodynamic equilibrium, PtAs₂ nanoparticles or single crystals would likely exhibit a morphology dominated by large (100) faces.

Surface Termination Studies

In binary compounds like PtAs₂, crystal surfaces can have different terminations, for example, being rich in one element over the other. The stability of a particular surface is highly dependent on its termination. In computational studies of PtAs₂ surfaces, various possible terminations for the (100), (110), and (111) planes were tested. The focus of these studies was to identify the least reactive, and therefore most stable, terminations, which are characterized by low positive surface energies. The reported stable surfaces and their corresponding energies are based on the most favorable terminations found during these investigations.

Oxidation Mechanisms on Specific Surfaces

The oxidation of PtAs₂, particularly on its most stable (100) surface, is a crucial aspect of its chemical reactivity. Density functional theory has been employed to investigate the initial stages of oxidation on the sperrylite (PtAs₂) (100) surface. researchgate.net

The studies reveal that the oxidation process is highly favorable and proceeds through the dissociation of molecular oxygen (O₂) on the surface. researchgate.net The preferred mechanism involves the formation of monoatomic oxygen bonds with the surface atoms. researchgate.net The adsorption of oxygen is an exothermic process, with a calculated adsorption energy of –315.82 kJ·mol⁻¹ for the PtAs₂ (100) surface. researchgate.net This strong exothermic adsorption indicates that sperrylite has a high propensity to oxidize. researchgate.net

Analysis of the partial density of states (PDOS) and Bader charges shows that during the oxidation process, the arsenic (As) atoms on the surface donate electrons to the adsorbed oxygen atoms. researchgate.net This suggests that the arsenic sites are the primary locations for the initial oxidation of the sperrylite surface. researchgate.net This preferential oxidation at As sites can hinder the interaction of other species with the surface, which has implications for processes like flotation in mineral extraction. researchgate.net

Surface Relaxation and Reconstruction

When a crystal is cleaved to create a surface, the atoms at and near the surface experience an imbalance of forces compared to the atoms in the bulk. libretexts.org This leads to rearrangements of the surface atoms to minimize the surface free energy, a process that can involve both relaxation and reconstruction. libretexts.orgicm.edu.pl

Surface Relaxation: This refers to a subtle rearrangement where the interlayer spacing perpendicular to the surface changes, without altering the periodicity of the surface parallel to the plane. libretexts.org In the computational studies of PtAs₂ surfaces, the slab models used for surface energy calculations were allowed to relax. This means that the atomic positions were optimized to find the minimum energy configuration, accounting for the effects of surface relaxation. The final calculated surface energies are those of the relaxed surfaces.

Surface Reconstruction: This is a more significant rearrangement where the atoms on the surface form a different structure from the bulk, leading to a change in the surface periodicity. libretexts.org While relaxation is common for many surfaces, reconstruction is often observed on less stable surfaces or on semiconductor surfaces. libretexts.org For PtAs₂, the focus of the available research has been on the properties of the relaxed, but not reconstructed, surfaces.

Theoretical and Computational Frameworks Applied to Ptas2

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and other ab initio methods have been instrumental in elucidating the electronic structure and related properties of PtAs₂. matec-conferences.orgresearchgate.net These first-principles techniques have been used to study aspects ranging from elastic moduli and hardness to surface stability and oxidation mechanisms. matec-conferences.orgresearchgate.net

Pseudopotential Methods (e.g., PAW, Plane-Wave Pseudopotential)

To simplify the complex many-body problem of interacting electrons and atomic nuclei, pseudopotential methods are widely employed in DFT calculations for PtAs₂. These methods replace the strong Coulomb potential of the nucleus and the effects of the core electrons with a weaker, effective potential, or pseudopotential. core.ac.ukstackexchange.com This allows for the valence electron wavefunctions to be described by a much smaller and computationally manageable number of plane waves. core.ac.uk

The Projector Augmented-Wave (PAW) method is a notable example, offering a high degree of accuracy by relating the smooth pseudo-wavefunctions back to the true all-electron wavefunctions. tugraz.atmaterialsdesign.com Plane-wave pseudopotential approaches, implemented in codes like the Vienna Ab initio Simulation Package (VASP), have been successfully used to investigate the bulk and surface properties of sperrylite. The use of pseudopotentials is a fundamental aspect of these calculations, enabling studies that would otherwise be computationally prohibitive. tugraz.at

MethodDescriptionApplication to PtAs₂
Plane-Wave Pseudopotential Replaces the core electrons and strong nuclear potential with a weaker, effective potential, allowing valence wavefunctions to be expanded in a computationally efficient plane-wave basis set. core.ac.ukUsed to study the bulk and surface stability of PtAs₂.
Projector Augmented-Wave (PAW) An all-electron method that provides a transformation between smooth pseudo-wavefunctions and the true, complex wavefunctions near the atomic core, ensuring high accuracy. tugraz.atmaterialsdesign.comEmployed in DFT calculations to investigate the properties of PtAs₂.

Exchange-Correlation Functionals (e.g., GGA, LDA, PBE, mBJ potential)

The choice of the exchange-correlation functional is critical in DFT as it approximates the quantum mechanical effects of exchange and correlation between electrons. For PtAs₂, various functionals have been utilized to achieve accurate descriptions of its properties.

The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are two of the most common types of functionals. aps.org While LDA assumes a uniform electron gas, GGA functionals also consider the gradient of the electron density, often leading to improved results for bond lengths and energies. cam.ac.ukucla.edu The Perdew-Burke-Ernzerhof (PBE) functional, a widely used GGA, has been employed in studies of PtAs₂.

For obtaining more accurate electronic band structures and band gaps, more advanced functionals are sometimes necessary. The modified Becke-Johnson (mBJ) potential , often used in conjunction with LDA correlation (MBJLDA), has shown to provide band gaps that are in better agreement with experimental values for many semiconductors. aps.org

FunctionalTypeKey CharacteristicsRelevance to PtAs₂ Studies
LDA (Local Density Approximation) LocalTreats the exchange-correlation energy at any point as that of a uniform electron gas with the same density. aps.orgA foundational functional, though often less accurate than GGAs for certain properties. cam.ac.uk
GGA (Generalized Gradient Approx.) Semi-localConsiders the gradient of the electron density, generally improving upon LDA for properties like bond lengths and energies. cam.ac.ukUsed in the form of PBE for PtAs₂ calculations.
PBE (Perdew-Burke-Ernzerhof) GGAA non-empirical GGA functional widely used for solid-state calculations. cam.ac.ukSpecifically used in plane-wave pseudopotential calculations for PtAs₂.
mBJ (modified Becke-Johnson) potential Meta-GGAAn exchange potential that often yields more accurate band gaps than traditional LDA or GGA functionals. aps.orgPotentially useful for accurately determining the electronic band structure of PtAs₂.

Basis Sets (e.g., Plane-Wave Basis, Full-Potential Linearized Augmented Plane Wave)

The basis set provides the mathematical functions used to construct the electronic wavefunctions. In solid-state calculations for materials like PtAs₂, the plane-wave basis set is a common choice, particularly in conjunction with pseudopotentials. core.ac.ukictp.it The completeness of this basis set can be systematically improved by increasing a single parameter, the kinetic energy cutoff. nih.govgithub.io

For higher precision and all-electron calculations, the Full-Potential Linearized Augmented Plane-Wave (FLAPW) method is employed. stackexchange.comwikipedia.org This method divides the unit cell into spherical "muffin-tin" regions around the atoms and an interstitial region. wikipedia.org It uses a more sophisticated basis set that is not limited by the pseudopotential approximation, making it one of the most accurate implementations of DFT for crystalline solids. stackexchange.comwikipedia.org The FLAPW method has been used to calculate the relativistic band structures of materials with similar crystal structures to PtAs₂.

Basis Set / MethodDescriptionApplication in PtAs₂ Context
Plane-Wave Basis Set A set of periodic functions (plane waves) used to expand the electronic wavefunctions. Computationally efficient, especially with Fast Fourier Transforms. ictp.itUsed in pseudopotential DFT calculations to study the bulk and surface properties of PtAs₂.
FLAPW (Full-Potential Linearized Augmented Plane Wave) An all-electron method using a sophisticated basis set that combines plane waves in the interstitial region with atomic-like functions inside muffin-tin spheres around the atoms. wikipedia.orgProvides a highly accurate approach for calculating the electronic structure of crystalline materials like PtAs₂.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the structural and dynamical properties of materials by simulating the motion of atoms over time. matec-conferences.orgbohrium.com For PtAs₂, MD simulations have been employed to investigate its behavior at different temperatures, including predicting its melting point. matec-conferences.orgbohrium.com

Interatomic Potential Derivation and Validation

A crucial component for accurate MD simulations is the availability of a robust interatomic potential, which mathematically describes the forces between atoms. bohrium.com For PtAs₂, interatomic potentials have been derived and refined to accurately reproduce known physical properties. matec-conferences.org The validation of these potentials is achieved by comparing the simulation results for properties like lattice parameters and elastic constants with experimental data or results from first-principles calculations. matec-conferences.org The General Utility Lattice Program (GULP) is one of the codes used for deriving these interatomic potentials. csir.co.za

Radial Distribution Functions Analysis

The radial distribution function, g(r), is a key quantity calculated from MD simulations that describes how the atomic density varies as a function of distance from a reference atom. libretexts.org Analysis of the g(r) for PtAs₂ provides insights into its structure at different temperatures. matec-conferences.org For instance, at lower temperatures, the sharp peaks in the g(r) indicate a well-defined crystalline structure. As the temperature increases towards the melting point, these peaks broaden and become smoother, signifying the transition to a liquid state. matec-conferences.org This analysis has been used to predict the melting temperature of PtAs₂, which was found to be in agreement with experimental observations. matec-conferences.org

Specialized Computational Codes and Packages (VASP, CASTEP, UNCLE)

First-principles calculations for PtAs₂ have been successfully performed using several specialized software packages. These codes implement the complex quantum mechanical equations of DFT, allowing researchers to model the behavior of electrons and atomic nuclei.

Vienna Ab-initio Simulation Package (VASP) : VASP is a widely used code for atomic-scale materials modeling and has been extensively applied to study PtAs₂. Researchers have utilized VASP to investigate the structural, mechanical, and electronic properties of the compound. chpc.ac.za For instance, VASP calculations have determined that PtAs₂ is a semiconductor with a small indirect band gap of 0.104 eV and have explored its mechanical stability through the computation of elastic constants. chpc.ac.zamatec-conferences.org Furthermore, VASP has been employed to study surface phenomena, such as the mechanisms of oxidation on PtAs₂ (100) surfaces. researchgate.net

Cambridge Serial Total Energy Package (CASTEP) : CASTEP is another powerful DFT package that has been used to determine the properties of PtAs₂. Notably, it was used to calculate the elastic constants of PtAs₂ through electronic structure calculations based on planewave pseudopotential methods. journals.co.za These calculations provide fundamental data on the stiffness and mechanical response of the material.

UNiversal CLuster Expansion (UNCLE) : While not directly applied to PtAs₂ in the reviewed literature, the UNCLE code has been used to analyze the phase stability of the closely related mineral platarsite (PtAsS). researchgate.net This demonstrates the utility of such specialized codes in understanding complex arsenide mineral systems.

Studies specifically mentioning the use of Crystal06, PHONON, or MedeA for PtAs₂ are not prominent in the reviewed scientific literature.

Cluster Expansion (CE) and Virtual Crystal Approximation (VCA) for Solid Solutions

When studying solid solutions or disordered systems, standard DFT calculations on simple unit cells become insufficient. The Cluster Expansion (CE) and Virtual Crystal Approximation (VCA) are two common methods to address this complexity.

While extensive studies applying these methods specifically to PtAs₂ solid solutions were not found, their application to the related compound PtAsS highlights their relevance and potential for future PtAs₂ research. In a study of platarsite (PtAsS), both CE and VCA were employed to model the disordered arrangement of arsenic and sulfur atoms. researchgate.net The study compared the results from both methods when investigating the oxidation of the PtAsS (100) surface, noting that the surface modeled via CE oxidized more strongly than the one modeled via VCA. researchgate.net This indicates that the choice of computational method can significantly influence the predicted surface reactivity of these materials. The application of these techniques provides a framework for future computational studies on doping or alloying of PtAs₂.

Finite Difference Methods in Elastic Constant Determination

The determination of elastic constants is crucial for understanding a material's response to mechanical stress. Computationally, this is often achieved by applying small strains to a crystal lattice and calculating the resulting change in total energy or stress. The finite difference method is a numerical approach used for this purpose.

In the context of PtAs₂, the finite difference method has been explicitly used within the CASTEP simulation package to determine its elastic constants from first-principles. journals.co.za By calculating the total energy for a series of small, finite strains, the second derivatives of the energy with respect to strain—which define the elastic constants—can be numerically evaluated. This approach yielded theoretical values for the cubic elastic constants C₁₁, C₁₂, and C₄₄. journals.co.za A comparison between these ab initio results and values derived from interatomic potentials showed some variance, particularly for C₁₂, highlighting the differences between computational approaches. journals.co.za

Calculated Elastic Constants of PtAs₂ (in GPa)
Elastic ConstantCalculated (CASTEP) journals.co.zaCalculated (Interatomic Potential) journals.co.za
C₁₁364350
C₁₂148220
C₄₄4350

Bader Charge Analysis for Electron Transfer Quantification

Understanding the nature of chemical bonding and charge distribution within a compound is fundamental to explaining its properties. Bader charge analysis is a computational method based on the Quantum Theory of Atoms in Molecules (QTAIM) that partitions the total electron density of a system among its constituent atoms. mdpi.comrsc.orgutexas.edu This allows for the quantification of electron transfer between atoms, providing insight into the ionic or covalent character of the bonds.

Bader charge analysis has been applied to PtAs₂ to elucidate its bonding characteristics and the charge state of its constituent atoms. A comprehensive study investigating binary platinum compounds calculated the partial atomic charge on the platinum atom in PtAs₂ using the Bader method. mdpi.com The analysis revealed a partial positive charge on the Pt atom, indicating electron transfer from platinum to arsenic, which is consistent with the difference in electronegativity between the two elements. mdpi.com

Furthermore, Bader charge analysis has been used to study surface interactions. In a DFT study on the oxidation of the PtAs₂ (100) surface, Bader charges were calculated to understand the electron transfer during the adsorption of oxygen. The results indicated that the surface arsenic atoms donate electrons to the adsorbed oxygen molecules, a key step in the oxidation process. researchgate.net

Calculated Bader Charge on Platinum in PtAs₂
CompoundCalculated Pt Charge (e) mdpi.com
PtAs₂+0.34

Implications for Advanced Materials Science and Technological Research

Design of Materials with Tailored Electronic and Mechanical Properties

The intrinsic properties of platinum arsenide make it a compelling subject for materials design, where the goal is to create new materials with specific, tailored characteristics. PtAs₂ is a semiconductor with a calculated indirect band gap of 0.104 eV. chpc.ac.za This semiconducting nature, combined with its notable mechanical robustness, offers a platform for developing materials that are both electronically functional and structurally resilient.

Computational methods, such as the Vienna Ab-initio Simulation Package (VASP), have been employed to investigate the structural, mechanical, and electronic properties of PtAs₂. chpc.ac.za These studies have confirmed its stability and provided detailed information on its mechanical characteristics. chpc.ac.za For instance, PtAs₂ is known to be the least compressible known arsenide, with a significant bulk modulus of 220(5) GPa and a shear modulus ranging between 64 and 77 GPa. researchgate.netbohrium.com It also exhibits a high hardness of 11(1) GPa. researchgate.net However, it is also characterized as a brittle material. chpc.ac.za

The ability to modify these properties through doping or substitution is a key aspect of materials design. For example, the partial substitution of platinum with rhodium in PtAs₂ has been shown to significantly enhance its thermoelectric properties. umd.edumdpi.com This demonstrates the potential for tuning the electronic and thermal transport characteristics of the material by introducing specific elemental dopants. Molecular dynamics (MD) simulations further contribute to understanding the structural and dynamical properties of PtAs₂, providing insights that are crucial for predicting its behavior under various conditions and guiding the synthesis of new materials based on its structure. bohrium.commatec-conferences.org By leveraging these experimental and computational insights, researchers can strategically design and synthesize novel materials with optimized electronic and mechanical performance for specialized applications.

Table 1: Mechanical Properties of Platinum Arsenide (PtAs₂)

PropertyValue
Bulk Modulus220(5) GPa
Shear Modulus64 - 77 GPa
Hardness11(1) GPa
CharacterBrittle

Potential in Thermoelectric Materials Research

Thermoelectric materials, which can convert heat energy directly into electrical energy and vice versa, are at the forefront of research for waste heat recovery and solid-state cooling applications. mdpi.comnih.gov The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which depends on the material's Seebeck coefficient, electrical conductivity, and thermal conductivity. mdpi.com The power factor, defined as the Seebeck coefficient squared divided by the electrical resistivity, is a key metric for evaluating a material's potential for high thermoelectric performance. imet-db.ruaps.org

Recent studies have highlighted the potential of platinum arsenide in the field of thermoelectrics. While pure PtAs₂ has modest thermoelectric properties, doping has been shown to be an effective strategy for enhancement. Specifically, the substitution of rhodium into PtAs₂ has led to a high power factor of 65 µW/cm²K at 440 K. umd.edumdpi.com This significant improvement is thought to be related to the electronic band structure of the material. The related compound, platinum antimonide (PtSb₂), which exhibits good thermoelectric properties, possesses a "corrugated flat band" in its electronic structure, and it is hypothesized that a similar feature may explain the enhanced thermoelectric performance in doped PtAs₂. researchgate.netumd.edu

These findings provide a clear path for future research in this area. By focusing on band structure engineering through targeted doping and substitution, it may be possible to further optimize the thermoelectric properties of PtAs₂-based materials. Computational modeling plays a crucial role in this process, allowing for the prediction of how different dopants will affect the electronic structure and, consequently, the thermoelectric performance. This synergy between experimental synthesis and theoretical modeling is essential for guiding the selection and design of new, more efficient thermoelectric materials based on the platinum arsenide structure.

Fundamental Insights into Pressure-Induced Phenomena in Pyrite (B73398) Structures

The study of materials under extreme pressures provides fundamental insights into their structural stability, electronic properties, and potential for new phase formation. Platinum arsenide, which crystallizes in the pyrite structure, has been the subject of extensive high-pressure research. researchgate.netumd.edunih.gov These studies have revealed a complex and interesting behavior under compression.

Comprehensive studies applying pressures up to 150 GPa have shown that while PtAs₂ does not undergo a structural phase transition, its unit cell volume decreases monotonically, as described by the third-order Birch–Murnaghan equation of state. umd.edumdpi.comnih.gov The electronic properties, however, exhibit a non-monotonic evolution with pressure. The initially mildly semiconducting material becomes more insulating as pressure increases, before eventually metallizing at very high pressures. nih.gov

Interestingly, one first-principles study using a swarm intelligence structure search technique predicted a first-order structural transition from the cubic pyrite phase to a tetragonal high-pressure phase (I4/mmm symmetry) above 90 GPa. researchgate.net This transition was associated with a significant volume reduction of 8.1% and an increase in the coordination number of platinum from 6 to 8. researchgate.net In this predicted high-pressure phase, the As₂ dimers of the pyrite structure are thought to twist and connect, forming a three-dimensional puckered arsenic network, leading to a metallic state. researchgate.net This prediction, however, contrasts with experimental observations that have not detected such a phase transition up to 150 GPa. umd.edunih.gov This discrepancy highlights the complexity of predicting and verifying phase transitions under extreme conditions and underscores the need for continued research.

The behavior of PtAs₂ under pressure provides a valuable case study for understanding the broader phenomena of pressure-induced changes in materials with the pyrite structure. Similar studies on other pyrite-type materials, such as palladium diselenide (PdSe₂) and manganese sulfide (B99878) (MnS₂), have also revealed pressure-induced superconductivity and giant volume collapses, respectively. aps.orgnih.govbohrium.com These collective findings contribute to a more fundamental understanding of how pressure can be used to manipulate the crystal structure, electronic states, and emergent properties of this important class of materials.

Interplay of Structure, Electronic Configuration, and Superconductivity

The relationship between a material's crystal structure, its electronic configuration, and the emergence of superconductivity is a central theme in condensed matter physics. While platinum arsenide is a semiconductor at ambient pressure, it exhibits a fascinating transition to a superconducting state under extreme pressure. umd.edunih.gov This pressure-induced superconductivity emerges at pressures above 90-92 GPa, with a superconducting transition temperature (Tc) that reaches as high as 3.5 K at 150 GPa. umd.edunih.gov

The onset of superconductivity in PtAs₂ is not linked to a change in its crystal structure but rather to a significant evolution of its electronic band structure. nih.gov As pressure is applied, a hole band is pushed below the Fermi energy, while an electron band moves closer to it. nih.gov This pressure-tuning of the electronic bands leads to a Lifshitz transition—a change in the topology of the Fermi surface—and an increased density of states at the Fermi level, which are believed to be the key factors driving the emergence of the superconducting state. nih.gov The proximity of the hole and electron bands also suggests the possibility of an excitonic state. nih.gov

Although superconductivity in PtAs₂ is only observed under very high pressure, other compounds containing platinum and arsenic exhibit superconductivity under more accessible conditions. For example, the iron-platinum-arsenide compounds, such as (CaFe₁₋ₓPtₓAs)₁₀Pt₄₋ᵧAs₈, are superconducting with transition temperatures ranging from 13 to 35 K. semanticscholar.orgarxiv.org Another example is LaPt₅As, which becomes superconducting at a pressure of 10 GPa. thermofisher.comsciencedaily.com These materials demonstrate that the combination of platinum, arsenic, and other elements in specific crystal structures can create favorable conditions for superconductivity. The study of PtAs₂ under pressure provides a simplified model system for understanding the fundamental interplay between lattice compression, electronic band structure modifications, and the induction of a superconducting state, offering valuable knowledge that can be applied to the search for new superconductors.

Table 2: Superconducting Properties of Platinum Arsenide (PtAs₂) Under Pressure

PressureSuperconducting Onset Temperature (Tc)
> 92 GPaEmergence of superconductivity
150 GPa~3.5 K

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying PtAs₂ in geological samples?

  • Methodological Answer : PtAs₂ is identified using X-ray diffraction (XRD) to confirm crystallographic structure, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS) for elemental mapping, and electron probe microanalysis (EPMA) for precise stoichiometric quantification. These techniques distinguish PtAs₂ from other platinum-group minerals (PGMs) in ore matrices .

Q. How can researchers differentiate PtAs₂ from other platinum-group minerals in complex ore matrices?

  • Methodological Answer : Combine microanalytical techniques such as automated mineralogy (e.g., QEMSCAN) with phase-specific mapping. Cross-referencing with geological databases for known PGM associations (e.g., cooperite [PtS]) and using selective etching agents (e.g., aqua regia resistance tests) can further isolate PtAs₂ .

Q. What are the standard protocols for synthesizing high-purity PtAs₂ in laboratory settings?

  • Methodological Answer : Solid-state synthesis under controlled argon atmospheres at 800–1000°C, using stoichiometric ratios of platinum and arsenic powders. Post-synthesis, purity is verified via inductively coupled plasma mass spectrometry (ICP-MS) and Rietveld refinement of XRD patterns to detect trace impurities .

Advanced Research Questions

Q. What experimental approaches are used to study the surface properties of PtAs₂ for optimizing flotation recovery?

  • Methodological Answer : Electrochemical studies (e.g., zeta potential measurements) to assess surface charge under varying pH conditions, combined with adsorption experiments using nitrogen-containing collectors like triazine derivatives. Microflotation tests with controlled reagent dosages and bubble size optimization are critical for evaluating recovery efficiency .

Q. How should researchers address discrepancies in crystallographic data reported for synthetic PtAs₂ samples?

  • Methodological Answer : Cross-validate results using multiple characterization methods (e.g., synchrotron XRD, neutron diffraction) to resolve ambiguities in lattice parameters. Investigate synthesis conditions (e.g., cooling rates, precursor purity) that may induce phase variations. Collaborative data-sharing platforms can harmonize conflicting datasets .

Q. What methodologies are recommended for investigating the electronic structure of PtAs₂ in condensed matter physics?

  • Methodological Answer : Angle-resolved photoemission spectroscopy (ARPES) to map band structures, complemented by density functional theory (DFT) calculations to predict topological properties. Transport measurements (e.g., Hall effect, magnetoresistance) under cryogenic conditions reveal carrier dynamics and potential quantum behaviors .

Q. How can isotopic tracing improve understanding of PtAs₂ formation mechanisms in magmatic sulfide deposits?

  • Methodological Answer : Employ platinum-group element (PGE) isotopic analysis (e.g., Os isotopes) to trace magmatic differentiation processes. Coupled with laser ablation ICP-MS on inclusion-rich zones in host rocks, this clarifies PtAs₂ nucleation kinetics and arsenic enrichment pathways .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are suitable for reconciling conflicting flotation recovery rates of PtAs₂ across studies?

  • Methodological Answer : Apply multivariate regression models to isolate variables (e.g., particle size, collector concentration) affecting recovery. Meta-analyses of published datasets, weighted by experimental rigor (e.g., sample size, control groups), can identify consensus trends .

Q. How should researchers design experiments to minimize artifacts in PtAs₂ electronic property measurements?

  • Methodological Answer : Use ultraclean synthesis environments to prevent surface oxidation. Implement four-probe resistivity setups with shielding to reduce electromagnetic interference. Replicate measurements across multiple batches to distinguish intrinsic properties from synthesis-dependent anomalies .

Tables for Key Methodological Comparisons

Technique Application to PtAs₂ Research Key Parameters References
XRDCrystallographic phase identification2θ range: 10–90°, Cu-Kα radiation
SEM-EDSElemental mapping and stoichiometryAcceleration voltage: 15–20 kV
Microflotation TestsRecovery efficiency optimizationParticle size: <50 µm, pH 4–10
ARPESBand structure analysisPhoton energy: 20–100 eV, UHV conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.